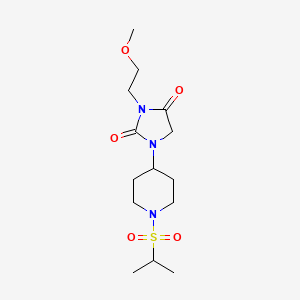

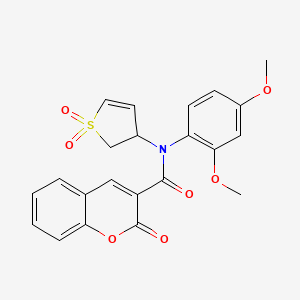

![molecular formula C18H12N4O3S2 B2546256 (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide CAS No. 361482-11-3](/img/structure/B2546256.png)

(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide, is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of Schiff bases, which are products of a condensation reaction between an amine and a carbonyl compound. For instance, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was achieved using microwave irradiation, which is a method known for reducing reaction times and improving yields . This technique could potentially be applied to the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzothiazole and thiazole derivatives is characterized by the presence of aromatic and heteroaromatic rings, which can engage in various non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions are crucial for the biological activity of these compounds and can also influence their supramolecular assembly, as seen in the gelation behavior of some N-(thiazol-2-yl)benzamide derivatives .

Chemical Reactions Analysis

Compounds with thiazole and benzothiazole moieties are known to participate in a variety of chemical reactions. The presence of substituents such as nitro groups can further influence the reactivity of the compound, potentially leading to the formation of new derivatives with different biological activities. The antimicrobial activity of (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones suggests that the introduction of different substituents on the aromatic ring can significantly alter the biological properties of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple aromatic rings and heteroatoms can affect the solubility, melting point, and stability of the compound. The antimicrobial activity of similar compounds indicates that they are likely to be stable under biological conditions and may have good membrane permeability . Additionally, the antidiabetic activity of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-ones suggests that these compounds can interact with biological targets, which is indicative of favorable pharmacokinetic properties .

科学的研究の応用

Synthesis and Properties

Benzothiazole derivatives are prominent in medicinal chemistry due to their varied biological activities. The unique structure of benzothiazoles, characterized by a thiazole ring fused with a benzene ring, is pivotal in the synthesis of bioactive molecules. This heterocyclic compound has shown a range of pharmacological activities such as antiviral, antimicrobial, anti-inflammatory, anticancer, and more, making it an important moiety in drug discovery and development (Bhat & Belagali, 2020).

Biological Applications

Anticancer Potential : Benzothiazole derivatives are explored for their anticancer activities, demonstrating mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis. The structure-activity relationship (SAR) analysis of various benzothiazole derivatives has provided insights into designing novel compounds with enhanced anticancer properties (Pathak et al., 2019).

Antimicrobial and Antiviral Agents : The review on benzothiazole moieties and derivatives as antimicrobial and antiviral agents emphasizes their potential against a wide range of pathogens, including multidrug-resistant bacteria and viruses. This highlights the necessity for further research into benzothiazole derivatives as promising candidates for new antimicrobial and antiviral therapies (Elamin et al., 2020).

特性

IUPAC Name |

(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3S2/c1-10-19-16-14(26-10)7-6-13-17(16)27-18(20-13)21-15(23)8-5-11-3-2-4-12(9-11)22(24)25/h2-9H,1H3,(H,20,21,23)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPLEZTYNDQVCZ-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

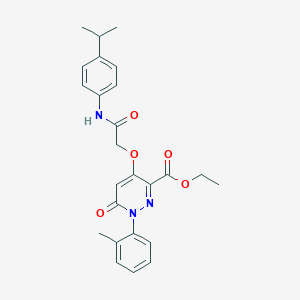

![3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid](/img/structure/B2546173.png)

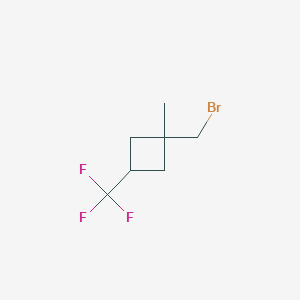

![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)

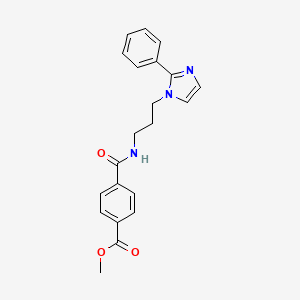

![1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546176.png)

![3-bromo-2-hydroxy-5-methoxybenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2546179.png)

![(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B2546185.png)

![N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546191.png)